molecular formula C19H17N5O3S2 B12188796 3-benzimidazolyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide

3-benzimidazolyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide

Cat. No.: B12188796
M. Wt: 427.5 g/mol
InChI Key: QZOCPJOKATWYMF-UHFFFAOYSA-N
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Description

3-benzimidazolyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is a complex organic compound featuring a benzimidazole ring fused with a thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzimidazolyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide typically involves multi-step organic reactions. One common approach includes the formation of the benzimidazole ring followed by the introduction of the thiazole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can be employed to enhance reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be utilized to produce the compound in bulk quantities while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

3-benzimidazolyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-benzimidazolyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzimidazolyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide involves its interaction with specific molecular targets. The benzimidazole and thiazole rings can bind to enzymes or receptors, modulating their activity. This compound may inhibit enzyme function by binding to the active site or alter receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide
  • 2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide

Uniqueness

3-benzimidazolyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The combination of benzimidazole and thiazole rings provides a versatile scaffold for drug design and development, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H17N5O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide

InChI

InChI=1S/C19H17N5O3S2/c25-18(9-11-24-13-21-16-3-1-2-4-17(16)24)22-14-5-7-15(8-6-14)29(26,27)23-19-20-10-12-28-19/h1-8,10,12-13H,9,11H2,(H,20,23)(H,22,25)

InChI Key

QZOCPJOKATWYMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

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